3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE -

3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Catalog Number: EVT-5525316
CAS Number:
Molecular Formula: C16H15NO6
Molecular Weight: 317.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dimethyl 4-(1,3-benzodioxol-5-yl)-1,4-dihydro-3,5-pyridinedicarboxylate belongs to the class of organic compounds known as 1,4-dihydropyridines. This class is characterized by a dihydropyridine ring core and is commonly employed in medicinal chemistry for its diverse pharmacological activities. []

Synthesis Analysis

The synthesis of dimethyl 4-(1,3-benzodioxol-5-yl)-1,4-dihydro-3,5-pyridinedicarboxylate and related analogs typically involves the Hantzsch pyridine synthesis. [] This reaction utilizes an aldehyde, a β-ketoester, and an ammonia source, allowing for variations in substituents and the creation of a library of derivatives. []

Mechanism of Action

While the provided abstracts don't offer specific details on the mechanism of action of dimethyl 4-(1,3-benzodioxol-5-yl)-1,4-dihydro-3,5-pyridinedicarboxylate, its structure suggests potential for interaction with calcium channels due to its 1,4-dihydropyridine core. [, ] Further research is required to confirm and elucidate its specific mechanism of action.

Physical and Chemical Properties Analysis
  • Crystallinity: The presence of aromatic rings and ester groups could contribute to a defined crystal structure. []
  • Solubility: The lipophilic nature of the molecule might influence its solubility in organic solvents. []
  • Stability: The dihydropyridine ring can be susceptible to oxidation, potentially impacting its stability. []
Applications
  • Medicinal Chemistry: Investigating its potential as a calcium channel blocker for cardiovascular diseases, similar to nifedipine. [, , ]

Nifedipine

Compound Description: Nifedipine is a well-known calcium channel blocker widely used in treating hypertension and angina. It acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation. Nifedipine is a dihydropyridine derivative known for its effectiveness in treating cardiovascular conditions. []

Bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate

Compound Description: This compound is a nifedipine analog investigated for its potential as a calcium channel blocker. It was subjected to saponification experiments, which unexpectedly yielded three degradation products. []

3‐(2‐acetamido‐1‐carboxy‐1‐propenyl)‐1‐hydroxy‐2‐indolecarboxylic acid

Compound Description: This compound is one of the unexpected degradation products identified during the saponification of bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate. Its structure was elucidated using various NMR techniques. []

9‐hydroxy‐1,3‐dimethyl‐β‐carboline‐4‐carboxylic acid

Compound Description: Another degradation product identified from the saponification of bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate. Its structure was confirmed by NMR analysis and comparison with similar compounds. []

6‐hydroxy‐2,4‐dimethyl‐5‐oxo‐5,6‐dihydrobenzo[c][2,7]naphthyridine‐1‐carboxylic acid

Compound Description: The third degradation product resulting from the saponification of bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate. Its structure was determined using NMR spectroscopy. []

Dialkyl 1,4-dihydro-2,6-dimethyl-4-[2-n-alkyl-1-[(2 ́-carboxybiphenyl4-yl)methyl]imidazole-4(or 5)-yl]-3,5-pyridinedicarboxylates

Compound Description: These are novel compounds designed and synthesized as potential dual-acting agents for angiotensin II inhibition and calcium channel blockade. They combine structural features of telmisartan (an angiotensin receptor blocker) and nifedipine. []

3‐Alkyl 5‐isopropyl 4‐aryl‐1,4‐dihydro‐2,6‐dimethyl‐3,5‐pyridinedicarboxylates

Compound Description: This group of compounds was synthesized using the Hantzsch 1,4-dihydropyridine reaction, incorporating various substituents at the 3- and 4-positions of the dihydropyridine ring. They were investigated for calcium channel antagonist activity (CCA) and anticonvulsant effects. []

3‐[2‐nitrooxyethyl(1,3‐dinitrooxy‐2‐propyl or 4‐nitrophenylethyl)] 5‐isopropyl 1,4‐dihydro‐2,6‐dimethyl‐4‐[2‐trifluoromethylphenyl (2‐nitrophenyl or 3‐nitrophenyl)]‐3,5‐pyridinedicarboxylates

Compound Description: These racemic compounds, synthesized via the Hantzsch reaction, were designed to explore the potential of incorporating nitrooxy or nitrophenyl moieties into the 1,4-dihydropyridine structure for enhanced calcium channel antagonist activity. []

(±)-1-[(3aR*,4S*,9bS*)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro:3H-cyclopenta(c)quinolin-8-yl]-ethanon (G1)

Compound Description: This compound is a selective agonist for GPR30, a G protein-coupled receptor implicated in estrogen signaling. It was investigated for its vasodilatory effects and impact on intracellular calcium concentrations. []

1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic acid methyl ester (Bay K 8644)

Compound Description: Bay K 8644 is a known calcium channel activator that enhances calcium influx through L-type calcium channels. It was used in the study to induce vasoconstriction, providing a baseline for evaluating the vasodilatory effects of estrogen receptor agonists. []

Properties

Product Name

3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

IUPAC Name

dimethyl 4-(1,3-benzodioxol-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C16H15NO6

Molecular Weight

317.29 g/mol

InChI

InChI=1S/C16H15NO6/c1-20-15(18)10-6-17-7-11(16(19)21-2)14(10)9-3-4-12-13(5-9)23-8-22-12/h3-7,14,17H,8H2,1-2H3

InChI Key

MEYFSXCUHLUGGD-UHFFFAOYSA-N

SMILES

COC(=O)C1=CNC=C(C1C2=CC3=C(C=C2)OCO3)C(=O)OC

Canonical SMILES

COC(=O)C1=CNC=C(C1C2=CC3=C(C=C2)OCO3)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.